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Introduction
The Friedel-Crafts reaction is a cornerstone of synthetic organic chemistry, enabling the

formation of carbon-carbon bonds to aromatic rings. The alkylation of arenes with 2-
aminobenzhydrol derivatives provides a direct route to synthesize diarylmethanes bearing an

amino group, a structural motif present in numerous biologically active compounds and

pharmaceutical agents. However, the presence of the basic amino group poses a significant

challenge, as it can react with the Lewis acid catalyst, leading to catalyst deactivation and poor

reaction yields.

This document provides detailed protocols for a robust experimental setup to address this

challenge, involving a four-step sequence:

Synthesis of 2-Aminobenzhydrol: Reduction of the corresponding 2-aminobenzophenone.

N-Protection of 2-Aminobenzhydrol: Protection of the amino group to prevent catalyst

deactivation.

Friedel-Crafts Alkylation: The core reaction of the N-protected 2-aminobenzhydrol
derivative with an aromatic substrate.
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N-Deprotection: Removal of the protecting group to yield the final diarylmethane product.

These application notes offer a comprehensive guide for researchers in organic synthesis and

drug development, complete with detailed experimental procedures, data tables for easy

comparison of reaction parameters, and visualizations of the experimental workflow and

reaction mechanism.

Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzhydrol
This protocol describes the synthesis of the 2-aminobenzhydrol starting material via the

reduction of 2-aminobenzophenone.

Materials:

2-Aminobenzophenone

Sodium borohydride (NaBH₄)

Methanol (MeOH)

Dichloromethane (DCM)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:
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Dissolve 2-aminobenzophenone (1.0 eq.) in a mixture of methanol and dichloromethane (1:1

v/v) in a round-bottom flask equipped with a magnetic stirrer.

Cool the solution to 0 °C in an ice bath.

Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, quench the reaction by the slow addition of saturated

aqueous ammonium chloride solution.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers and wash with brine (1 x 50 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator to yield the crude 2-aminobenzhydrol.

The crude product can be purified by column chromatography on silica gel if necessary.

Starting
Material

Reducing
Agent

Solvent
Temperatur
e

Reaction
Time

Typical
Yield

2-

Aminobenzop

henone

NaBH₄ MeOH/DCM 0 °C to RT 2-4 h 90-98%

Summary of reaction conditions for the synthesis of 2-aminobenzhydrol.

Protocol 2: N-Protection of 2-Aminobenzhydrol
To prevent the deactivation of the Lewis acid catalyst in the subsequent Friedel-Crafts reaction,

the amino group of 2-aminobenzhydrol must be protected. This protocol provides methods for

N-acetylation and N-tosylation.

Method A: N-Acetylation
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Materials:

2-Aminobenzhydrol

Acetic anhydride

Pyridine

Dichloromethane (DCM)

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve 2-aminobenzhydrol (1.0 eq.) in dichloromethane in a round-bottom flask.

Add pyridine (1.2 eq.) to the solution and cool to 0 °C.

Slowly add acetic anhydride (1.1 eq.) dropwise.

Allow the reaction to warm to room temperature and stir for 1-2 hours.

Wash the reaction mixture with 1 M HCl (2 x 30 mL), followed by saturated aqueous

NaHCO₃ solution (1 x 30 mL), and finally with brine (1 x 30 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the N-acetylated

product.

Method B: N-Tosylation

Materials:

2-Aminobenzhydrol

p-Toluenesulfonyl chloride (TsCl)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b079127?utm_src=pdf-body
https://www.benchchem.com/product/b079127?utm_src=pdf-body
https://www.benchchem.com/product/b079127?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pyridine

Dichloromethane (DCM)

Procedure:

Dissolve 2-aminobenzhydrol (1.0 eq.) in dichloromethane and add pyridine (1.5 eq.).

Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.1 eq.) portion-wise.

Stir the reaction at room temperature overnight.

Follow the same workup procedure as for N-acetylation.

Protecting
Group

Reagent Base Solvent
Temperatur
e

Typical
Yield

Acetyl (Ac)
Acetic

anhydride
Pyridine DCM 0 °C to RT >95%

Tosyl (Ts)

p-

Toluenesulfon

yl chloride

Pyridine DCM 0 °C to RT 85-95%

Comparison of N-protection methods for 2-aminobenzhydrol.

Protocol 3: Friedel-Crafts Alkylation with N-Protected 2-
Aminobenzhydrol
This protocol details the Lewis acid-catalyzed alkylation of an arene with the N-protected 2-
aminobenzhydrol derivative.

Materials:

N-Protected 2-aminobenzhydrol (e.g., N-acetyl or N-tosyl derivative)

Arene (e.g., benzene, toluene, anisole) - used as both reactant and solvent
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Lewis acid (e.g., AlCl₃, FeCl₃, BF₃·OEt₂)

Anhydrous dichloromethane (DCM) (optional, if arene is solid)

Ice-water bath

Crushed ice

Concentrated hydrochloric acid (HCl)

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel,

condenser, and nitrogen inlet, suspend the Lewis acid (1.1 - 2.5 eq.) in the arene (large

excess, acting as solvent).

If the arene is a solid, use an inert solvent like anhydrous DCM.

Cool the suspension to 0 °C in an ice-water bath.

Dissolve the N-protected 2-aminobenzhydrol (1.0 eq.) in a minimal amount of the arene (or

DCM) and add it dropwise to the Lewis acid suspension over 30 minutes.

After the addition, allow the reaction mixture to stir at room temperature for 2-24 hours.

Monitor the reaction by TLC.

Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice

containing concentrated HCl.

Separate the organic layer, and extract the aqueous layer with the arene solvent or DCM.

Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

Dry over anhydrous MgSO₄, filter, and remove the excess arene/solvent under reduced

pressure.

Purify the crude product by column chromatography or recrystallization.
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Arene
Lewis Acid
(eq.)

Temperatur
e

Reaction
Time

Product
Typical
Yield

Benzene AlCl₃ (1.5) 0 °C to RT 4 h

N-Protected

2-

aminodiphen

ylmethane

70-85%

Toluene FeCl₃ (1.2) RT 12 h

N-Protected

(2-amino-

phenyl)-(p-

tolyl)-

methane

65-80%

Anisole
BF₃·OEt₂

(2.0)
0 °C to RT 6 h

N-Protected

(2-amino-

phenyl)-(4-

methoxy-

phenyl)-

methane

75-90%

Reaction conditions and yields for the Friedel-Crafts alkylation with N-protected 2-
aminobenzhydrol.

Protocol 4: N-Deprotection of the Diarylalkane Product
The final step is the removal of the protecting group to yield the desired 2-aminodiarylmethane

derivative.

Method A: Deprotection of N-Acetyl Group (Acidic Hydrolysis)

Materials:

N-Acetyl-2-aminodiarylmethane

6 M Hydrochloric acid (HCl)

Ethanol
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10% Aqueous sodium hydroxide (NaOH) solution

Procedure:

Reflux the N-acetylated diarylmethane in a mixture of ethanol and 6 M HCl for 4-8 hours.

Cool the reaction mixture and neutralize with 10% aqueous NaOH solution until basic.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to

yield the deprotected product.

Method B: Deprotection of N-Tosyl Group (Reductive Cleavage)

Materials:

N-Tosyl-2-aminodiarylmethane

Sodium naphthalenide or Magnesium in methanol

Tetrahydrofuran (THF)

Procedure (using Magnesium in Methanol):

To a solution of the N-tosyl compound in anhydrous methanol, add activated magnesium

turnings.

Stir the mixture at reflux until the starting material is consumed (monitor by TLC).

Cool the reaction, filter off the solids, and concentrate the filtrate.

Take up the residue in an organic solvent and water, separate the layers, and work up the

organic phase as described above.
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Protecting Group
Deprotection
Method

Reagents Typical Yield

Acetyl (Ac) Acidic Hydrolysis 6 M HCl, Ethanol 80-95%

Tosyl (Ts) Reductive Cleavage Mg, Methanol 70-90%

Conditions for the deprotection of the diarylmethane product.

Visualizations
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Starting Materials Synthesis & Protection

Core Reaction
Final Product Synthesis

2-Aminobenzophenone Step 1: Reduction

Arene

Step 3: Friedel-Crafts Alkylation

Step 2: N-Protection
2-Aminobenzhydrol N-Protected

2-Aminobenzhydrol

Step 4: N-Deprotection

N-Protected
2-Aminodiarylmethane Final Product:

2-Aminodiarylmethane

Electrophile Generation

Electrophilic Aromatic Substitution

Catalyst Regeneration & Product Formation

N-Protected
2-Aminobenzhydrol

Benzhydryl Carbocation
(Electrophile)

Coordination & Loss of H₂O

Lewis Acid (e.g., AlCl₃)

Sigma Complex
(Resonance Stabilized)

Nucleophilic Attack

Arene (Nucleophile)

Deprotonation

Product-Catalyst Complex

N-Protected Diarylalkane

Restoration of Aromaticity
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Click to download full resolution via product page

To cite this document: BenchChem. [Application Notes and Protocols for Friedel-Crafts
Reactions with 2-Aminobenzhydrol Derivatives]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b079127#experimental-setup-for-friedel-crafts-
reaction-with-2-aminobenzhydrol-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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